benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate
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Overview
Description
Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is a synthetic organic compound that features a unique combination of functional groups, including a benzyl group, a tetrahydropyran ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using a platinum catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling of the Tetrahydropyran and Pyrazole Rings: The tetrahydropyran and pyrazole rings can be coupled using a suitable coupling reagent, such as carbonyldiimidazole (CDI), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted benzyl or pyrazole derivatives with various functional groups.
Scientific Research Applications
Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-(tetrahydro-2H-pyran-4-yl)piperazine
- 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)
Uniqueness
Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydropyran and pyrazole rings provide a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research fields.
Biological Activity
Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with a tetrahydropyran moiety, which contributes to its unique chemical properties. The synthesis commonly involves the reaction of benzyl chloroformate with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in the presence of a base like triethylamine, typically conducted in dichloromethane at room temperature.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions may modulate the activity of target enzymes or receptors, leading to various pharmacological effects.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor effects : Some pyrazole derivatives have shown significant inhibition of cancer cell proliferation in vitro, particularly against human tumor cell lines such as HeLa and HCT116 .
- Antimicrobial activity : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazole family. Here are some notable findings:
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Benzyl carbamate | Lacks pyrazole and tetrahydropyran moieties | Limited bioactivity |
Tetrahydro-2H-pyran derivatives | Contains tetrahydropyran; lacks pyrazole ring | Moderate activity against certain pathogens |
1H-Pyrazol derivatives | Contains pyrazole ring; lacks tetrahydropyran moiety | Notable anticancer properties |
This comparison highlights that the combination of both structural features in this compound may provide enhanced biological activity compared to its analogues.
Properties
IUPAC Name |
benzyl N-[1-(oxan-4-yl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(22-12-13-4-2-1-3-5-13)18-14-10-17-19(11-14)15-6-8-21-9-7-15/h1-5,10-11,15H,6-9,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAGPKIUECSBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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